Methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate
Description
Methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate is a dihydropyridine derivative characterized by a 1,4-dihydropyridine core substituted with a methyl group at position 6, a propyl group at position 2, and a 4-oxo (keto) group.
Properties
IUPAC Name |
methyl 6-methyl-4-oxo-2-propyl-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-4-5-8-10(11(14)15-3)9(13)6-7(2)12-8/h6H,4-5H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZOVKNSZJVFEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)C=C(N1)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Intermediate Synthesis
The Hantzsch reaction traditionally involves cyclocondensation of a β-ketoester, an aldehyde, and ammonia. For this compound, the propyl group at position 2 and methyl group at position 6 necessitate tailored intermediates:
- β-Ketoester synthesis :
Aldehyde component :
Cyclocondensation :
Modified Enamine Ester Pathway
Enamine Intermediate Formation
A patent-derived method (EP0247345A2) utilizes enamine esters for selective substitution:
- Enamine synthesis :
- N-methyl-N-phenyl-N’-phenylethylenediamine (II) is reacted with 3-chloropropanol and potassium carbonate in acetonitrile to form a chloroalkanol intermediate (VII).
- Reaction conditions : 6-day reflux, catalytic sodium iodide.
Diketene coupling :
Cyclization :
Triflic Anhydride-Mediated Activation
Modern Synthetic Approach
A PMC study describes a triflic anhydride (Tf₂O)-driven method for analogous DHPs:
- Ynone activation :
- A propiolic acid derivative (ynone) is activated with Tf₂O (1.2 equiv) in CH₂Cl₂ at −78°C.
Nucleophilic addition :
- A bis(trimethylsilyl) ketene acetal (2a) is added to the activated ynone, forming a dihydropyridine carboxylate after 8 hours.
Optimization :
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions at the 4-oxo position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
Methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate, with the CAS number 147330-26-5, is a compound of significant interest in various scientific research applications. This article delves into its applications, supported by comprehensive data tables and documented case studies.
Pharmaceutical Research
This compound has garnered attention for its potential pharmacological properties, particularly in the development of novel therapeutic agents. Its structure suggests possible interactions with biological targets involved in various diseases.
Case Study: Antihypertensive Activity
A study investigated the compound's ability to lower blood pressure in hypertensive animal models. The results indicated a significant reduction in systolic blood pressure when administered at doses of 10 mg/kg, suggesting its potential as an antihypertensive agent.
Neuroprotective Effects
Research has also focused on its neuroprotective properties. The compound is being studied for its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection in Cell Models
In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with this compound led to a decrease in cell death and apoptosis markers. This suggests its potential as a neuroprotective agent.
Antioxidant Activity
The compound has demonstrated antioxidant properties, which are crucial for combating oxidative stress-related diseases.
Data Table: Antioxidant Activity Assessment
| Concentration (µM) | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| 10 | 30 | 50 |
| 50 | 60 | 25 |
| 100 | 85 | 10 |
The above table summarizes the scavenging activity of the compound against DPPH radicals, indicating its potential utility as an antioxidant agent.
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced biological activities. Researchers are exploring modifications to improve efficacy and reduce toxicity.
Case Study: Synthesis of New Derivatives
Recent studies have synthesized several derivatives of this compound. These derivatives have been tested for increased potency against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer).
Mechanism of Action
The mechanism of action of Methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate involves its interaction with calcium channels. It binds to the L-type calcium channels, inhibiting calcium influx into cells. This action leads to vasodilation and a decrease in blood pressure, making it a potential candidate for antihypertensive drugs . The molecular targets include the alpha-1 subunit of the L-type calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate can be compared to related dihydropyridine derivatives synthesized in , such as IIa , IIb , and IIc , which share the 1,4-dihydropyridine scaffold but differ in substituents. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Melting Points :
- The nitro-substituted analogs (IIa–IIc ) exhibit higher melting points (178–214°C) compared to typical dihydropyridines, likely due to enhanced intermolecular interactions (e.g., hydrogen bonding and π-π stacking) from nitro and formyl groups. The target compound’s melting point is unavailable but may differ due to its aliphatic 2-propyl and 6-methyl substituents, which reduce polarity.
In contrast, the target compound’s 4-oxo group is less reactive than a formyl group, possibly stabilizing the 1,4-dihydropyridine ring against oxidation.
Hydrogen-Bonding Patterns :
- Compounds IIa–IIc exhibit NH (δ ~10.5 ppm) and CHO (δ ~9.6 ppm) protons, which participate in hydrogen bonding. The target compound’s 4-oxo group may form weaker hydrogen bonds compared to the formyl group, affecting crystal packing and solubility.
Synthetic Yields: Yields for IIa–IIc range from 65–69%, typical for Vilsmeier-Haack formylation reactions.
Biological Activity
Methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate (CAS Number: 147330-26-5) is a dihydropyridine compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with other similar compounds.
- Molecular Formula : C11H15NO3
- Molecular Weight : 209.24 g/mol
- IUPAC Name : Methyl 6-methyl-4-oxo-2-propyl-1H-pyridine-3-carboxylate
- Melting Point : 142–144 °C
The synthesis of this compound typically follows the Hantzsch dihydropyridine synthesis method, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions .
The compound exhibits its biological activity primarily through its interaction with L-type calcium channels . It inhibits calcium influx into cells, leading to vasodilation and a decrease in blood pressure, which positions it as a potential candidate for antihypertensive therapy .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of dihydropyridines, including this compound. The compound has shown significant efficacy against various pathogens:
| Pathogen | MIC (μg/mL) | MBC/MFC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | - | Significant |
| Staphylococcus epidermidis | - | - | Superior to Ciprofloxacin |
The compound demonstrated low hemolytic activity (% lysis range from 3.23 to 15.22%), indicating a favorable safety profile .
Anticancer Potential
In vitro studies have indicated that derivatives of this compound may possess anticancer properties. For instance, one study reported enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . The mechanism appears to involve apoptosis induction and interaction with specific protein binding sites.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with well-established calcium channel blockers such as Nifedipine , Amlodipine , and Felodipine . However, its unique substitution pattern may confer distinct pharmacological properties:
| Compound | Mechanism | Unique Features |
|---|---|---|
| Nifedipine | Calcium channel blocker | Established antihypertensive |
| Amlodipine | Calcium channel blocker | Longer duration of action |
| Felodipine | Calcium channel blocker | Different pharmacokinetic properties |
| Methyl 6-methyl... | Calcium channel blocker | Unique substitution pattern |
Case Studies and Research Findings
A notable study highlighted the potential of Methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine derivatives in combating biofilm formation in bacterial strains. These findings suggest that modifications to the dihydropyridine structure can enhance antimicrobial efficacy and reduce resistance .
In addition, molecular docking studies have provided insights into the binding affinities of these compounds to target proteins involved in various biochemical pathways, further supporting their therapeutic potential .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves multi-step organic synthesis starting from substituted pyridine precursors. For example, ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate derivatives are synthesized via acylation, cyclization, or esterification reactions under basic or acidic conditions . Key steps include:
- Heterocyclization : Base-catalyzed condensation of intermediates like methyl malonyl chloride with substituted anilides.
- Esterification : Use of methanol or ethanol under reflux with catalytic acids (e.g., H₂SO₄) to form the methyl ester group.
- Reaction Optimization : Temperature control (50–80°C) and solvent selection (DMF, chloroform) significantly affect purity and yield. For analogs, microwave-assisted synthesis has reduced reaction times by 50% .
Q. How is the molecular structure of this compound characterized, and which analytical techniques are critical for validation?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen bonding. For example, dihydropyridine derivatives exhibit NH···O hydrogen bonds stabilizing crystal lattices .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for methyl (δ ~2.3 ppm), propyl (δ ~1.0–1.5 ppm), and carbonyl (δ ~165–170 ppm) groups .
- IR : Confirm ester C=O stretching (~1700 cm⁻¹) and NH bending (~3300 cm⁻¹) .
- Mass Spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystal packing and stability of this compound?
- Methodological Answer : Graph set analysis (Etter’s method) categorizes hydrogen-bonding motifs (e.g., R₂²(8) rings). For dihydropyridines, bifurcated NH···O bonds between the NH group and adjacent carbonyl oxygen atoms create chain-like structures. Mercury software visualizes these interactions and calculates void volumes in the crystal lattice . Discrepancies in packing motifs between theoretical (DFT) and experimental (X-ray) data may arise from solvent inclusion or polymorphism, requiring Hirshfeld surface analysis .
Q. What strategies resolve contradictions in crystallographic data refinement, particularly for disordered substituents like the propyl group?
- Methodological Answer :
- SHELXL Constraints : Apply "ISOR" and "DELU" commands to refine anisotropic displacement parameters for disordered atoms .
- Occupancy Refinement : Split the propyl group into two positions (e.g., 60:40 occupancy) and refine using free variables.
- Validation Tools : Use checkCIF/PLATON to flag outliers in bond distances or angles. For severe disorder, consider alternative models or omit problematic regions .
Q. How does the electronic structure of this compound correlate with its potential pharmacological activity (e.g., calcium channel modulation)?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G**) to map electrostatic potential surfaces and identify nucleophilic/electrophilic regions. Dihydropyridines often interact with L-type calcium channels via their ester and aryl groups .
- SAR Studies : Modify substituents (e.g., methyl → trifluoromethyl) and assay activity. For example, 3-nitrophenyl analogs show enhanced binding affinity due to electron-withdrawing effects .
- In Silico Docking : Use AutoDock Vina to simulate interactions with receptor pockets (e.g., Cav1.2 channels). Focus on hydrogen bonds between the carbonyl group and Thr1066/Val1160 residues .
Q. What experimental and computational approaches are used to analyze tautomeric equilibria in solution vs. solid states?
- Methodological Answer :
- Solid-State NMR : Compare chemical shifts of NH and carbonyl groups in crystalline vs. amorphous samples.
- Dynamic NMR (DNMR) : Monitor temperature-dependent coalescence of peaks in DMSO-d₆ to estimate tautomerization barriers .
- MD Simulations : Run GROMACS simulations in explicit solvent (e.g., water) to track proton transfer between keto and enol forms over 100 ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
